Orexin receptor antagonist 3
Overview
Description
Orexin receptor antagonist 3 is a compound that targets the orexin system, which plays a crucial role in regulating sleep-wake cycles, energy homeostasis, and various other physiological processes. Orexin receptor antagonists are primarily used in the treatment of insomnia and other sleep disorders by inhibiting the activity of orexin neuropeptides, thereby promoting sleep.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orexin receptor antagonist 3 involves multiple steps, including protection, condensation, deprotection, cyclization, and hydrogenation. For instance, a key intermediate can be prepared from R-3-aminobutyric acid through these steps .
Industrial Production Methods: Industrial production of orexin receptor antagonists typically involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions: Orexin receptor antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Orexin receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the orexin signaling pathway and its role in various physiological processes.
Biology: Investigated for its effects on sleep-wake cycles, feeding behavior, and energy homeostasis.
Medicine: Primarily used in the treatment of insomnia and other sleep disorders. .
Industry: Employed in the development of new therapeutic agents targeting the orexin system.
Mechanism of Action
Orexin receptor antagonist 3 exerts its effects by binding to orexin receptors (OX1R and OX2R) and inhibiting the binding of orexin neuropeptides (orexin A and B). This inhibition prevents the activation of downstream signaling pathways that promote wakefulness and arousal. By blocking these pathways, this compound promotes sleep and mitigates insomnia .
Comparison with Similar Compounds
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: Another dual orexin receptor antagonist with similar applications.
Daridorexant: A newer dual orexin receptor antagonist with improved pharmacokinetic properties.
Uniqueness: Orexin receptor antagonist 3 is unique in its specific binding affinity and selectivity for orexin receptors, which may result in different pharmacological profiles and therapeutic outcomes compared to other similar compounds .
Properties
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-nitro-6-(triazol-2-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O3/c1-13-8-14(2)25-21(24-13)27-11-15-9-26(10-16(15)12-27)20(30)19-17(28-22-6-7-23-28)4-3-5-18(19)29(31)32/h3-8,15-16H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDQVXKSEUGRGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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